molecular formula C11H13ClN2S B1139165 (S)-2-phenyl-1-(thiazol-2-yl)ethanaMine hydrochloride

(S)-2-phenyl-1-(thiazol-2-yl)ethanaMine hydrochloride

Cat. No.: B1139165
M. Wt: 240.75 g/mol
InChI Key: XQCUEKANDANWHG-PPHPATTJSA-N
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Description

(S)-Dolaphenine hydrochloride is a useful componet for compound synthesis.

Scientific Research Applications

H1-Antagonistic Activity

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine hydrochloride and its derivatives have been examined for their H1 receptor antagonistic activity. Some derivatives displayed weak H1-antagonistic activity, with variations in activity based on the substitution at the phenyl ring. When the phenylamino group was replaced with benzhydryl groups, the compounds exhibited slightly improved H1-antagonistic activity (Walczyński et al., 1999).

Quantitative Structure-Activity Relationship (QSAR) Analysis

A QSAR analysis was conducted to explore the relationship between H1-antihistamine activity and the properties of various derivatives, including this compound. This research utilized chromatographic and biological activity data to predict the pharmacological activity of new drug candidates. The study provided valuable insights for drug development processes (Brzezińska et al., 2003).

Antibacterial and Antifungal Activity

Research on derivatives of this compound has shown promising antibacterial and antifungal activity. These derivatives were tested against a variety of bacterial and fungal strains, with some exhibiting activity comparable or slightly better than standard medicinal drugs (Pejchal et al., 2015).

Antiamoeibic Activity

A series of chalcones possessing N-substituted ethanamine, including those derived from this compound, were synthesized and evaluated for their antiamoebic activity. The results demonstrated that some compounds had better activity than the standard drug metronidazole, indicating potential for treating infections caused by Entamoeba histolytica (Zaidi et al., 2015).

Inhibition of Coagulation Factor XIa

Compounds containing the this compound core were investigated as inhibitors of coagulation factor XIa. These compounds showed potent inhibitory activity, indicating potential therapeutic applications in conditions like thrombosis (Hangeland et al., 2014).

Corrosion Inhibition

Research has also explored the use of this compound derivatives as corrosion inhibitors, showing effectiveness in protecting metals like mild steel in corrosive environments (Chugh et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCUEKANDANWHG-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C2=NC=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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